molecular formula C10H13NO2 B12569041 Benzoic acid, 4-amino-3-propyl- CAS No. 194809-00-2

Benzoic acid, 4-amino-3-propyl-

Cat. No.: B12569041
CAS No.: 194809-00-2
M. Wt: 179.22 g/mol
InChI Key: SQFALQNEFRSZLT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-amino-3-propyl-, is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with an amino group at the 4-position and a propyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-3-propyl-, can be achieved through several methods. One common approach involves the nitration of 3-propylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct condensation of 3-propylbenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride. This reaction forms the amide intermediate, which can be hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of benzoic acid, 4-amino-3-propyl-, often employs catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalysts can enhance the yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-3-propyl-, undergoes various chemical reactions, including:

    Oxidation: The propyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 4-amino-3-carboxybenzoic acid.

    Reduction: 4-propylbenzoic acid.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives of benzoic acid, 4-amino-3-propyl-.

Scientific Research Applications

Benzoic acid, 4-amino-3-propyl-, has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-amino-3-propyl-, involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can engage in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-: Lacks the propyl group, making it less hydrophobic and potentially less bioavailable.

    Benzoic acid, 3-propyl-: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological targets.

    Benzoic acid, 4-nitro-3-propyl-: Contains a nitro group instead of an amino group, which can significantly alter its reactivity and biological activity.

Uniqueness

Benzoic acid, 4-amino-3-propyl-, is unique due to the presence of both an amino group and a propyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

194809-00-2

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-amino-3-propylbenzoic acid

InChI

InChI=1S/C10H13NO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3,11H2,1H3,(H,12,13)

InChI Key

SQFALQNEFRSZLT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)O)N

Origin of Product

United States

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